Cas no 918655-03-5 (4-(Naphthalen-2-yl)phenylboronic acid)

4-(Naphthalen-2-yl)phenylboronic acid is a boronic acid derivative featuring a naphthalene-substituted phenyl ring, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. Its extended aromatic system enhances stability and reactivity, particularly in the synthesis of conjugated organic materials and pharmaceuticals. The compound's boronic acid group allows for efficient palladium-catalyzed coupling with aryl halides, enabling the construction of complex biaryl structures. High purity grades ensure consistent performance in demanding applications, such as OLED and pharmaceutical research. Its well-defined structure and reliable reactivity make it a preferred choice for researchers developing advanced organic electronic materials or bioactive molecules. Proper storage under inert conditions is recommended to maintain stability.
4-(Naphthalen-2-yl)phenylboronic acid structure
918655-03-5 structure
Product Name:4-(Naphthalen-2-yl)phenylboronic acid
CAS No:918655-03-5
MF:C16H13BO2
MW:248.084224462509
MDL:MFCD09260454
CID:796907
PubChem ID:253659968
Update Time:2025-10-28

4-(Naphthalen-2-yl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Naphthalen-2-yl)phenylboronic acid
    • (4-(Naphthalen-2-yl)phenyl)boronic acid
    • 4-(2-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride)
    • (4-naphthalen-2-ylphenyl)boronic acid
    • 4-(2-Naphthyl)benzeneboronic acid
    • 4-(2-naphthyl)phenylboronic acid
    • Boronic acid, B-[4-(2-naphthalenyl)phenyl]-
    • C16H13BO2
    • 4-(2-Naphthyl)benzeneboronic Acid (contains varying amounts of Anhydride)
    • B-[4-(2-Naphthalenyl)phenyl]boronic acid (ACI)
    • MDL: MFCD09260454
    • Inchi: 1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H
    • InChI Key: ICQAKBYFBIWELX-UHFFFAOYSA-N
    • SMILES: OB(C1C=CC(C2C=C3C(C=CC=C3)=CC=2)=CC=1)O

Computed Properties

  • Exact Mass: 248.10100
  • Monoisotopic Mass: 248.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.23
  • Boiling Point: 463℃ at 760 mmHg
  • Flash Point: 463 ºCat 760 mmHg
  • Refractive Index: 1.676
  • PSA: 40.46000
  • LogP: 2.18660

4-(Naphthalen-2-yl)phenylboronic acid Security Information

4-(Naphthalen-2-yl)phenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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4-(Naphthalen-2-yl)phenylboronic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (Triphenylphosphine)palladium Solvents: Ethanol ,  Water ;  5 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
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Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
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Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C
1.2 Reagents: Trimethyl borate ;  19 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h
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Production Method 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled; rt; 1 h, rt
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Production Method 5

Reaction Conditions
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Production Method 7

Reaction Conditions
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1.2 Reagents: Trimethyl borate ;  30 min, -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
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Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  2 h, 80 °C
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Production Method 9

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Water ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
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Production Method 10

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Production Method 11

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Production Method 12

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Production Method 13

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Production Method 14

Reaction Conditions
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1.2 Reagents: Triisopropyl borate ;  -60 °C; overnight
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Production Method 15

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1.2 Reagents: Triisopropyl borate ;  -60 °C; overnight, -60 °C → rt
1.3 Reagents: Water
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4-(Naphthalen-2-yl)phenylboronic acid Raw materials

4-(Naphthalen-2-yl)phenylboronic acid Preparation Products

4-(Naphthalen-2-yl)phenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:918655-03-5)4-(Naphthalen-2-yl)phenylboronic acid
Order Number:A10910
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:03
Price ($):366.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:918655-03-5)4-(NAPHTHALEN-2-YL)PHENYLBORONIC ACID
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Quantity:200kg
Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:918655-03-5)4-(NAPHTHALEN-2-YL)PHENYLBORONIC ACID
Order Number:LE8826
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:00
Price ($):discuss personally
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Additional information on 4-(Naphthalen-2-yl)phenylboronic acid

4-(Naphthalen-2-yl)phenylboronic Acid: A Comprehensive Overview

4-(Naphthalen-2-yl)phenylboronic acid, also known by its CAS number CAS No. 918655-03-5, is a versatile compound with significant applications in organic synthesis and materials science. This compound, characterized by its unique structure combining a naphthyl group and a boronic acid moiety, has garnered attention in recent years due to its role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The combination of these functional groups makes it an invaluable building block in the construction of complex organic molecules, including those relevant to pharmaceuticals, agrochemicals, and advanced materials.

The synthesis of 4-(Naphthalen-2-yl)phenylboronic acid typically involves multi-step processes that leverage modern synthetic methodologies. Recent advancements have focused on optimizing reaction conditions to enhance yield and purity. For instance, researchers have explored the use of palladium catalysts and microwave-assisted synthesis to streamline the production process. These innovations not only improve efficiency but also align with the growing demand for sustainable chemical practices.

In terms of applications, 4-(Naphthalen-2-yl)phenylboronic acid has found extensive use in the construction of biaryl compounds, which are critical intermediates in drug discovery. Its ability to undergo cross-coupling reactions under mild conditions has made it a preferred choice for medicinal chemists. Recent studies have highlighted its role in the synthesis of potential anticancer agents, where the naphthyl group contributes to the compound's pharmacokinetic properties while the boronic acid moiety facilitates modular assembly.

Beyond pharmaceutical applications, this compound has also been explored in the field of materials science. Its incorporation into conjugated systems has shown promise in enhancing the electronic properties of organic semiconductors. For example, researchers have demonstrated that films incorporating 4-(Naphthalen-2-yl)phenylboronic acid exhibit improved charge transport characteristics, making them suitable for use in organic electronics such as light-emitting diodes (OLEDs) and photovoltaic devices.

The study of 4-(Naphthalen-2-yl)phenylboronic acid has also extended into its toxicological profile. Recent investigations have focused on understanding its potential environmental impact and bioaccumulation properties. These studies are crucial for ensuring the safe handling and disposal of this compound during industrial processes.

In conclusion, 4-(Naphthalen-2-yl)phenylboronic acid, with its unique structure and diverse applications, continues to be a focal point in contemporary chemical research. As advancements in synthetic methods and application development progress, this compound is poised to play an even more significant role in shaping future innovations across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:918655-03-5)4-(Naphthalen-2-yl)phenylboronic acid
A10910
Purity:99%
Quantity:100g
Price ($):366.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:918655-03-5)4-(NAPHTHALEN-2-YL)PHENYLBORONIC ACID
sfd4363
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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